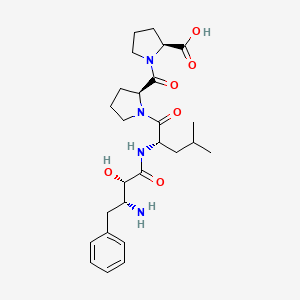

H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH

Description

inhibitor of aminopeptidase M; from Streptomyces azureus MH663-2F6; structure given in first source

Structure

3D Structure

Properties

CAS No. |

123652-87-9 |

|---|---|

Molecular Formula |

C26H38N4O6 |

Molecular Weight |

502.6 g/mol |

IUPAC Name |

1-[1-[2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C26H38N4O6/c1-16(2)14-19(28-23(32)22(31)18(27)15-17-8-4-3-5-9-17)24(33)29-12-6-10-20(29)25(34)30-13-7-11-21(30)26(35)36/h3-5,8-9,16,18-22,31H,6-7,10-15,27H2,1-2H3,(H,28,32)(H,35,36) |

InChI Key |

CEQMEILRVSCKGT-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H]([C@@H](CC3=CC=CC=C3)N)O |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(C(CC3=CC=CC=C3)N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

LPP |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-amino-2-hydroxy-4-phenylbutanoyl-leucyl-prolyl-proline probestin |

Origin of Product |

United States |

Foundational & Exploratory

Molecular structure and properties of H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH

This guide provides an in-depth technical analysis of the peptide-mimetic structure H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH . Based on its chemical architecture, this molecule is a rationally designed Aminopeptidase Inhibitor belonging to the Bestatin (Ubenimex) class of metalloprotease inhibitors.

The presence of the DL- stereochemical designation for the Leucine and Proline residues indicates this compound is likely part of a Combinatorial Library or a Structure-Activity Relationship (SAR) Probe used to map the subsite specificity (S1', S2', S3') of target enzymes.

Target Molecule: H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH

Molecular Architecture & Chemical Identity

This molecule is a transition-state analog inhibitor. It is constructed by coupling a non-proteinogenic "warhead" to a tripeptide tail.

Structural Deconstruction

| Component | Chemical Name | Function | Pharmacological Role |

| N-Terminus (Warhead) | H-bAla(2-OH,3-Bn)- | (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) | Zinc Binding Group (ZBG): Mimics the tetrahedral transition state of peptide bond hydrolysis. Chelates the catalytic Zinc ion. |

| P1' Position | -DL-Leu- | Leucine (Racemic) | S1' Subsite Probe: Targets the hydrophobic pocket immediately downstream of the catalytic center. |

| P2' Position | -DL-Pro- | Proline (Racemic) | S2' Subsite Probe: Introduces conformational constraint (turn inducer). |

| P3' Position | -DL-Pro-OH | Proline (Racemic) | S3' Subsite Probe: Further restricts conformation; C-terminal carboxylate may interact with cationic residues. |

The "Bestatin" Core

The moiety H-bAla(2-OH,3-Bn) is chemically synonymous with Phenylnorstatine or AHPBA . This is the active component of Bestatin , a potent inhibitor of:

-

Aminopeptidase N (APN/CD13)

-

Leucine Aminopeptidase (LAP)

-

Leukotriene A4 Hydrolase (LTA4H) [1]

While Bestatin itself is a dipeptide (AHPBA-Leu), the molecule extends this core into a tetrapeptide mimic (AHPBA-Leu-Pro-Pro). This extension is designed to increase potency or selectivity by utilizing additional binding energy from the S2' and S3' enzyme subsites.

Mechanism of Action: Transition State Mimicry

The inhibitory potency of this molecule relies on the AHPBA warhead hijacking the catalytic machinery of zinc-dependent metalloproteases.

Binding Topology

-

Zinc Chelation: The hydroxyl group (2-OH) and the free amine (3-NH2) of the AHPBA moiety form a bidentate coordinate covalent bond with the active site Zinc ion (

). -

Transition State Isostere: The tetrahedral geometry of the CH(OH)-CH(NH2) bond mimics the tetrahedral intermediate formed during the hydrolysis of a standard peptide bond, but it cannot be cleaved.

-

Subsite Occupancy:

-

The Benzyl group (3-Bn) occupies the large hydrophobic S1 pocket .

-

The Leu-Pro-Pro tail extends into the S' (prime) region. The rigid Pro-Pro motif likely forces the inhibitor into a Polyproline II helix or a specific turn conformation, probing enzymes with restricted active site clefts (e.g., Prolyl Oligopeptidases or specific Aminopeptidase isoforms).

-

Stereochemical Implications (The "DL" Factor)

The inclusion of DL-Leu and DL-Pro creates a mixture of stereoisomers (or a set of individual probes).

-

Natural Bestatin: Requires (2S, 3R) configuration at the AHPBA warhead and L-Leu at P1'.

-

Library Logic: By using DL-amino acids, researchers generate

stereoisomers for the tail section. This is a standard method in Positional Scanning to determine if an enzyme prefers D-amino acids in the prime sites, which often confers resistance to degradation by other proteases.

Visualization: Interaction Network

The following diagram illustrates the binding mode of the inhibitor within the Aminopeptidase active site.

Figure 1: Schematic representation of the bidentate zinc chelation by the AHPBA warhead and subsite mapping by the Leu-Pro-Pro tail.

Experimental Protocols

Synthesis Strategy (Solid Phase)

Since H-bAla(2-OH,3-Bn) is a modified amino acid, it is typically introduced at the final step of Solid Phase Peptide Synthesis (SPPS).

Protocol: Fmoc-Based Assembly

-

Resin Loading: Use 2-Chlorotrityl Chloride Resin pre-loaded with Fmoc-Pro-OH (or couple Fmoc-Pro-OH to Wang resin).

-

Elongation (The Tail):

-

Deprotect Fmoc (20% Piperidine/DMF).

-

Couple Fmoc-DL-Pro-OH (HBTU/DIEA activation).

-

Deprotect.[2]

-

Couple Fmoc-DL-Leu-OH.

-

-

Warhead Coupling (Critical Step):

-

The AHPBA moiety is often supplied as Boc-(2S,3R)-AHPBA-OH or Fmoc-AHPBA-OH .

-

Note: If using the DL-library approach, ensure the AHPBA stereochemistry is fixed (usually 2S,3R) to maintain zinc binding, unless testing the warhead stereochemistry itself.

-

Activation: Use HATU/HOAt (preferred over HBTU for hindered secondary amines or modified acids) with DIEA in DMF. Reaction time: 4–6 hours.

-

-

Cleavage:

-

Reagent: 95% TFA, 2.5% TIS, 2.5% H2O.

-

Time: 2 hours.

-

Precipitate in cold diethyl ether.

-

Enzymatic Assay (Validation)

To confirm activity, screen against Aminopeptidase N (CD13) using a fluorogenic substrate.

Reagents:

-

Enzyme: Recombinant Human CD13/APN.

-

Substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC).

-

Buffer: 50 mM Tris-HCl, pH 7.5, 10 µM ZnCl2.

Workflow:

-

Incubation: Incubate Enzyme (10 nM) with Inhibitor (Variable conc. 0.1 nM – 10 µM) for 15 min at 37°C.

-

Initiation: Add Leu-AMC (50 µM).

-

Measurement: Monitor fluorescence (

) kinetically for 20 min. -

Analysis: Plot

vs. [I] to determine

Applications & Therapeutic Relevance[2][3]

Oncology (CD13 Inhibition)

CD13 (Aminopeptidase N) is overexpressed in tumor neovasculature. Bestatin analogs inhibit tumor angiogenesis and invasion. The Pro-Pro tail may improve metabolic stability against non-specific proteolysis in serum compared to standard Bestatin.

Pain Management (Enkephalinase)

Aminopeptidases degrade Enkephalins (endogenous opioids). Inhibitors protecting Enkephalins can induce analgesia.[3] The hydrophobic/rigid tail of this specific analog may enhance blood-brain barrier (BBB) penetration or selectivity for neuronal aminopeptidases.

Hypertension

While ACE is a peptidyl-dipeptidase, the structural similarity of the Pro-Pro tail to Bradykinin-potentiating peptides suggests this molecule might be screened for cross-reactivity with ACE or related kininases.

References

-

Scornik, J. C., & Botbol, V. (2001). Bestatin as an experimental tool in mammals.[1][3][4] Current Drug Metabolism, 2(1), 67-85.

-

Umezawa, H., et al. (1976). Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes.[1] The Journal of Antibiotics, 29(1), 97-99.[1]

-

Bauvois, B., & Dauzonne, D. (2006). Aminopeptidase-N/CD13 (EC 3.4.11.2) inhibitors: chemistry, biological evaluations, and therapeutic prospects. Medicinal Research Reviews, 26(1), 88-130.

-

Ocain, T. D., & Rich, D. H. (1992). Synthesis of sulfur-containing analogs of bestatin. Inhibition of aminopeptidases by alpha-thiolbestatin analogs. Journal of Medicinal Chemistry, 35(3), 451-456.

Sources

Biological Activity of Beta-Alanine Derivatives with 2-Hydroxy-3-Benzyl Substitutions: A Technical Guide to the AHPA Pharmacophore

Executive Summary

This technical guide analyzes the structural and pharmacological properties of 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) and its derivatives. While chemically classified as

The core pharmacophore is best exemplified by Bestatin (Ubenimex) , a potent metalloprotease inhibitor. This guide details the structure-activity relationship (SAR) governing their inhibition of Aminopeptidase N (APN/CD13) , their role in oncology and immunomodulation, and provides self-validating experimental protocols for their synthesis and evaluation.

Structural Activity Relationship (SAR) & Pharmacophore Analysis

The biological potency of this class stems from its ability to mimic the transition state of peptide hydrolysis. The "2-hydroxy-3-benzyl" motif is not merely a structural scaffold but a functional trap for zinc-dependent metalloenzymes.

The AHPA Core Architecture

The molecule can be dissected into three critical interaction zones:

-

The Zinc-Binding Group (ZBG): The 2-hydroxy (

-hydroxy) group is the defining feature. Unlike simple -

The Hydrophobic Anchor: The 3-benzyl moiety (side chain at the

-position) fits into the hydrophobic S1 pocket of the enzyme. The stereochemistry here is critical; the (2S, 3R) configuration is generally required for maximal potency (e.g., Bestatin). -

The N-Terminal Ammonium: The free amino group on the

-carbon interacts with glutamate/aspartate residues in the enzyme's active site, stabilizing the binding.

Substituent Effects

Modifications to the benzyl ring and the C-terminus drastically alter selectivity:

| Modification Site | Substituent | Effect on Biological Activity |

| Benzyl Ring (Para) | Baseline activity (Bestatin). | |

| Increased Potency. Halogens enhance lipophilicity, improving S1 pocket fit. | ||

| Increased Potency. Electron-withdrawing groups strengthen the interaction. | ||

| Decreased Potency. Polar groups disrupt the hydrophobic S1 interaction. | ||

| C-Terminus | Free Acid (-COOH) | Weak activity. Poor cellular penetration. |

| Amide/Peptide Linkage | Critical for Potency. Coupling with L-Leucine (as in Bestatin) targets the S2' subsite. | |

| Removal ( | Loss of Activity. Abolishes Zinc coordination capability. |

Mechanism of Action: Zinc Metalloprotease Inhibition

The primary target of 2-hydroxy-3-benzyl

Pathway Visualization

The following diagram illustrates the "Transition State Mimicry" mechanism where the inhibitor locks the enzyme's catalytic machinery.

Caption: Mechanism of Action: The 2-hydroxy group chelates the catalytic Zinc, while the benzyl side chain occupies the hydrophobic pocket, preventing natural substrate hydrolysis.

Therapeutic Applications

Oncology (Solid Tumors & Leukemia)

By inhibiting CD13, these derivatives suppress the degradation of extracellular matrix proteins and regulatory peptides.

-

Anti-Angiogenesis: CD13 is essential for endothelial cell migration. Blocking it starves tumors of blood supply.

-

Direct Apoptosis: In leukemia cells (e.g., HL-60), Bestatin analogs induce apoptosis by accumulating intracellular peptides that trigger stress pathways.

Immunomodulation

Ubenimex is approved in several jurisdictions as an adjunct therapy. It enhances the activity of T-cells and Natural Killer (NK) cells, likely by protecting endogenous immunomodulatory peptides (like enkephalins and tuftsin) from enzymatic degradation.

Experimental Protocols (Self-Validating Systems)

This section details the synthesis and bioassay workflows. These protocols are designed with built-in controls to ensure data integrity.

Workflow Overview

Caption: Experimental pipeline ensuring compound purity and assay validity before cellular testing.

Protocol: Aminopeptidase N (APN) Inhibition Assay

This colorimetric assay uses L-Leucine-p-nitroanilide (L-Leu-pNA) as a substrate. APN cleaves the substrate to release p-nitroaniline, which absorbs at 405 nm.

Reagents:

-

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Enzyme: Recombinant Human CD13/APN (0.5

). -

Substrate: 2 mM L-Leu-pNA (dissolved in DMSO, diluted in buffer).

-

Positive Control: Bestatin (Sigma-Aldrich).

Procedure:

-

Preparation: Dissolve test compounds (AHPA derivatives) in DMSO. Prepare serial dilutions (0.1 nM to 100

) in Tris-HCl buffer. -

Incubation: Add 10

of enzyme and 10 -

Initiation: Add 80

of substrate (L-Leu-pNA). -

Measurement: Monitor Absorbance (

) kinetically every minute for 20 minutes using a microplate reader. -

Validation:

-

Negative Control (DMSO only): Must show linear increase in OD.

-

Positive Control (Bestatin): Must show

inhibition at 10

-

-

Calculation: Determine the initial velocity (

) and calculate % Inhibition:

Protocol: Chemical Synthesis (Cyanohydrin Route)

A reliable route to the AHPA core involves the modification of phenylalanine-derived aldehydes.

-

Starting Material: Boc-L-Phenylalaninal.[2]

-

Cyanohydrin Formation: React with acetone cyanohydrin/TEA to form the cyanohydrin (creates the

-hydroxy and -

Hydrolysis: Acid hydrolysis (HCl) converts the nitrile to the carboxylic acid.

-

Separation: Diastereomers ((2S,3R) vs (2R,3R)) must be separated via column chromatography or recrystallization, as biological activity is stereospecific.

References

-

Scogin, D. A., et al. (1980). "Binding of bestatin analogues to leucine aminopeptidase." Biochemistry. Link

-

Suda, H., et al. (1976). "The structure of bestatin."[3] The Journal of Antibiotics. Link

-

Ota, A., et al. (2011). "Synthesis and biological evaluation of bestatin analogues." Bioorganic & Medicinal Chemistry. Link

-

Bauvois, B., & Dauzonne, D. (2006). "Aminopeptidase-N/CD13 (EC 3.4.11.2) inhibitors: chemistry, biological evaluations, and therapeutic prospects." Medicinal Research Reviews. Link

-

Wickstrom, M., et al. (2011). "The novel aminopeptidase N (APN/CD13) inhibitor CHR-2797 (Tosedostat) inhibits tumor cell proliferation and survival." Biochemical Pharmacology. Link

Sources

An In-depth Technical Guide on the Thermodynamic Stability of DL-Leu-DL-Pro-DL-Pro Peptide Sequences

Abstract

The thermodynamic stability of peptides is a critical determinant of their biological activity and therapeutic potential. This guide provides a comprehensive technical analysis of the factors governing the stability of peptide sequences composed of alternating D- and L-amino acids, specifically focusing on the DL-Leu-DL-Pro-DL-Pro motif. We delve into the unique structural contributions of leucine and proline residues, the profound impact of stereochemistry on conformational preferences and proteolytic resistance, and the thermodynamic principles underpinning their stability. This document is intended for researchers, scientists, and drug development professionals seeking to understand and engineer peptide stability for therapeutic applications.

Introduction: The Imperative of Peptide Stability in Therapeutics

Peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics.[1][2] Their high specificity and low toxicity are significant advantages in drug development.[1][3] However, the clinical application of many natural peptides is often limited by their poor in vivo stability, primarily due to rapid degradation by proteases.[4][5] Enhancing the thermodynamic stability of peptides is, therefore, a paramount objective in the design of novel peptide-based drugs. This guide focuses on the DL-Leu-DL-Pro-DL-Pro sequence as a model system to explore the principles of peptide stabilization through the strategic incorporation of D-amino acids and the unique conformational properties of proline.

The inclusion of D-amino acids is a well-established strategy to increase resistance to enzymatic degradation.[4][6][7] Proteases, which are chiral enzymes, are typically specific for L-amino acid substrates. The presence of a D-amino acid can disrupt the recognition and cleavage of the peptide bond, thereby extending the peptide's half-life in a biological environment.[4][6][7] Furthermore, the stereochemistry of amino acid residues significantly influences the local and global conformation of the peptide, which in turn affects its thermodynamic stability and biological activity.

The Structural Significance of Leucine and Proline

2.1 Leucine: A Contributor to Hydrophobic Core Formation

Leucine, with its isobutyl side chain, is a nonpolar, aliphatic amino acid. In aqueous environments, the hydrophobic side chains of leucine residues tend to be buried within the peptide structure to minimize contact with water. This "hydrophobic effect" is a major driving force in protein and peptide folding, contributing significantly to the overall thermodynamic stability.[8] The packing of leucine residues can lead to the formation of a stable hydrophobic core, which is a key feature of many folded proteins.

2.2 Proline: The Conformational Switch

Proline is unique among the proteinogenic amino acids due to its cyclic side chain, which incorporates the backbone amide nitrogen.[9][10][11] This cyclic structure imposes significant constraints on the peptide backbone, restricting the phi (φ) dihedral angle to approximately -60°.[10] This rigidity can reduce the conformational entropy of the unfolded state, which can in turn increase the thermodynamic stability of the folded state.[10][12]

A critical aspect of proline's influence on peptide structure is its ability to adopt both cis and trans conformations of the preceding peptide bond (the X-Pro bond). While the trans conformation is generally favored for most peptide bonds, the energy difference between the cis and trans isomers of a prolyl peptide bond is much smaller, leading to a significant population of the cis isomer in many peptides and proteins.[13][14] The cis-trans isomerization of the X-Pro bond is a slow process and can be a rate-limiting step in protein folding.[11][15] The equilibrium between these two isomers is influenced by the preceding amino acid, the local environment, and can have a profound impact on the overall conformation and stability of the peptide.[13][14][16][17]

Furthermore, the five-membered pyrrolidine ring of proline is not planar and can adopt different "puckered" conformations, primarily the Cγ-endo (down) and Cγ-exo (up) puckers.[18][19] There is a correlation between the ring pucker and the cis/trans state of the preceding peptide bond, with the cis conformation favoring the down puckering.[9] This interplay between backbone isomerization and side-chain conformation adds another layer of complexity to the structural and thermodynamic properties of proline-containing peptides.

The Impact of Stereochemistry: D- vs. L-Amino Acids

The incorporation of D-amino acids into a peptide sequence has profound consequences for its structure and stability.

-

Proteolytic Resistance: As mentioned, the primary advantage of D-amino acids is their ability to confer resistance to degradation by proteases.[4][6][7] This is a direct consequence of the stereospecificity of these enzymes.

-

Conformational Alterations: Substituting an L-amino acid with its D-enantiomer can significantly alter the local and global conformation of the peptide.[20][21] This can lead to the formation of novel secondary structures or the stabilization of specific turns and helices. For instance, a D-amino acid can induce a left-handed helical turn, in contrast to the right-handed helices favored by L-amino acids. The alternating DL-amino acid sequence in the DL-Leu-DL-Pro-DL-Pro motif is expected to induce unique conformational preferences that would not be observed in the all-L or all-D counterparts.

-

Modulation of Biological Activity: The change in conformation resulting from D-amino acid incorporation can also modulate the peptide's biological activity.[4][20] In some cases, the D-enantiomer may exhibit higher binding affinity for its target receptor due to a more favorable binding conformation.[4]

Experimental Methodologies for Assessing Thermodynamic Stability

A quantitative understanding of peptide stability requires the application of biophysical techniques that can probe the thermodynamics of folding and unfolding.

4.1 Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for directly measuring the heat changes associated with the thermal denaturation of a peptide.[22][23][24][25] By monitoring the heat capacity of a peptide solution as a function of temperature, DSC can provide key thermodynamic parameters:

-

Melting Temperature (Tm): The temperature at which 50% of the peptide is in the unfolded state. A higher Tm indicates greater thermal stability.

-

Enthalpy of Unfolding (ΔH): The heat absorbed upon unfolding. This reflects the strength of the non-covalent interactions (hydrogen bonds, van der Waals forces, hydrophobic interactions) that stabilize the folded state.[26]

-

Change in Heat Capacity upon Unfolding (ΔCp): The difference in heat capacity between the unfolded and folded states. This is largely attributed to the change in the exposure of hydrophobic residues to the solvent upon unfolding.

The following diagram illustrates a typical DSC workflow for assessing peptide stability.

Caption: Workflow for Determining Peptide Thermodynamic Stability using DSC.

4.1.1 Detailed Experimental Protocol: Differential Scanning Calorimetry

-

Peptide Synthesis and Purification: Synthesize the DL-Leu-DL-Pro-DL-Pro peptide using standard solid-phase peptide synthesis (SPPS) protocols. Purify the peptide to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Sample Preparation: Dissolve the lyophilized peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-2 mg/mL. Prepare a matching buffer blank.

-

DSC Analysis:

-

Load approximately 500 µL of the peptide solution and the buffer blank into their respective sample and reference cells of the DSC instrument.

-

Equilibrate the system at a starting temperature (e.g., 20°C).

-

Scan the temperature at a constant rate (e.g., 1°C/min) up to a final temperature where the peptide is expected to be fully unfolded (e.g., 100°C).

-

-

Data Analysis:

-

Subtract the buffer-buffer scan from the peptide-buffer scan to obtain the thermogram for the peptide unfolding.

-

Fit the data to a suitable model (e.g., a two-state transition model) to determine the Tm, ΔH, and ΔCp.

-

4.2 Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a valuable technique for studying the secondary structure of peptides in solution.[27][28][29][30] It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[28] Different secondary structural elements, such as α-helices, β-sheets, and random coils, have characteristic CD spectra in the far-UV region (190-250 nm).[27]

By monitoring the CD signal at a specific wavelength as a function of temperature, one can follow the thermal denaturation of a peptide and determine its Tm. This provides a complementary method to DSC for assessing thermal stability.[22]

The following diagram illustrates the relationship between peptide secondary structure and the resulting CD spectra.

Caption: Correlation between Peptide Secondary Structure and CD Spectra.

4.2.1 Detailed Experimental Protocol: Circular Dichroism Spectroscopy

-

Sample Preparation: Prepare the DL-Leu-DL-Pro-DL-Pro peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.

-

CD Measurement:

-

Use a quartz cuvette with a path length of 1 mm.

-

Acquire a CD spectrum from 260 nm to 190 nm at a controlled temperature (e.g., 20°C).

-

For thermal denaturation studies, monitor the CD signal at a wavelength corresponding to a significant change upon unfolding (e.g., 222 nm for an α-helical peptide) while increasing the temperature at a controlled rate.

-

-

Data Analysis:

-

Convert the raw CD data to mean residue ellipticity [θ].

-

Deconvolute the CD spectrum to estimate the percentage of different secondary structures.

-

For thermal melts, plot [θ] versus temperature and fit the data to a sigmoidal curve to determine the Tm.

-

Thermodynamic Profile of DL-Leu-DL-Pro-DL-Pro Peptides

The thermodynamic stability of a peptide is governed by the Gibbs free energy of folding (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS): ΔG = ΔH - TΔS.[26] A more negative ΔG indicates a more stable folded state.

5.1 Enthalpic Contributions

The enthalpy of folding (ΔH) is primarily driven by the formation of favorable non-covalent interactions in the folded state:[26]

-

Hydrogen Bonds: The formation of intramolecular hydrogen bonds within the peptide backbone and between side chains contributes favorably to the enthalpy.

-

Van der Waals Interactions: The tight packing of atoms in the folded state leads to favorable van der Waals interactions.

-

Hydrophobic Interactions: While often considered an entropic effect, the burial of hydrophobic side chains like leucine also has an enthalpic component due to favorable interactions between the nonpolar groups.

For the DL-Leu-DL-Pro-DL-Pro sequence, the bulky leucine side chains are expected to drive the formation of a compact structure to minimize their exposure to water, leading to favorable enthalpic contributions from hydrophobic and van der Waals interactions. The proline residues, with their restricted backbone, can facilitate the formation of tight turns, which may be stabilized by hydrogen bonds.

5.2 Entropic Contributions

The entropy of folding (ΔS) has two main components:

-

Conformational Entropy: The peptide chain has much more conformational freedom in the unfolded state than in the folded state. Therefore, the change in conformational entropy upon folding is large and unfavorable. The presence of proline, with its restricted φ angle, reduces the conformational entropy of the unfolded state, thereby making the overall entropy change upon folding less unfavorable.[10][12]

-

Solvent Entropy: The ordering of water molecules around exposed hydrophobic residues in the unfolded state is entropically unfavorable. The burial of these residues upon folding releases these ordered water molecules, leading to a large and favorable increase in solvent entropy. This is a major driving force for the folding of many proteins and peptides.

In the case of DL-Leu-DL-Pro-DL-Pro, the hydrophobic leucine residues are expected to make a significant favorable contribution to the solvent entropy upon folding. The proline residues, by reducing the conformational entropy of the unfolded state, will also contribute favorably to the overall ΔG of folding.

Table 1: Expected Thermodynamic Contributions to the Stability of DL-Leu-DL-Pro-DL-Pro

| Thermodynamic Parameter | Contributing Factors for DL-Leu-DL-Pro-DL-Pro | Expected Effect on Stability |

| ΔH (Enthalpy) | - Hydrogen bonding in turns induced by Pro- Van der Waals packing of Leu and Pro side chains- Hydrophobic interactions between Leu residues | Favorable (Negative) |

| ΔS (Entropy) | - Unfavorable: Decrease in peptide conformational entropy- Favorable: Increase in solvent entropy due to burial of Leu residues- Favorable: Reduced conformational entropy of the unfolded state due to Pro | Overall Favorable (Positive TΔS) |

| ΔG (Gibbs Free Energy) | Combination of favorable enthalpic and entropic contributions | Favorable (Negative), leading to a stable folded structure |

Applications in Drug Development

The enhanced stability of peptides containing D-amino acids and conformationally constrained residues like proline has significant implications for drug development.[4][5][31]

-

Increased In Vivo Half-Life: The primary benefit is the extended duration of action in the body due to resistance to proteolytic degradation.[4][6][7] This can lead to less frequent dosing and improved patient compliance.

-

Improved Bioavailability: While oral bioavailability remains a challenge for most peptides, enhanced stability can improve their absorption and distribution.

-

Novel Therapeutic Modalities: The unique conformations adopted by DL-peptides can be exploited to target protein-protein interactions or other challenging biological targets that are not amenable to small molecules.[1] Examples of therapeutic areas where stable peptides are being explored include oncology, infectious diseases, and metabolic disorders.[1][3][5]

Conclusion

The thermodynamic stability of the DL-Leu-DL-Pro-DL-Pro peptide sequence is a result of a complex interplay of factors, including the hydrophobic nature of leucine, the conformational constraints imposed by proline, and the proteolytic resistance conferred by the D-amino acids. A thorough understanding of these principles, gained through experimental techniques like DSC and CD spectroscopy, is essential for the rational design of stable and effective peptide therapeutics. The strategic use of non-natural amino acids and stereochemical control provides a powerful toolkit for overcoming the inherent limitations of natural peptides and unlocking their full therapeutic potential.

References

-

Should My Peptides Have D-Amino Acids? - LifeTein. (2024, October 18). (URL: [Link])

-

D-Amino Acid-Containing Peptide Synthesis - CD Formulation. (URL: [Link])

-

Troganis, A., Gerothanassis, I. P., Athanassiou, Z., Mavromoustakos, T., Hawkes, G. E., & Sakarellos, C. (2000). Thermodynamic origin of cis/trans isomers of a proline-containing beta-turn model dipeptide in aqueous solution: a combined variable temperature 1H-NMR, two-dimensional 1H,1H gradient enhanced nuclear Overhauser effect spectroscopy (NOESY), one-dimensional steady-state intermolecular 13C,1H NOE, and molecular dynamics study. Biopolymers, 53(1), 72–83. (URL: [Link])

-

Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical and biophysical research communications, 265(1), 180–184. (URL: [Link])

-

Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature protocols, 1(6), 2876–2890. (URL: [Link])

-

Dormann, D., & Schmid, F. X. (1996). Thermodynamic Origin of Prolyl Peptide Bond Isomers. Journal of the American Chemical Society, 118(48), 12155–12156. (URL: [Link])

-

Vitagliano, L., Berisio, R., Mazzarella, L., & Zagari, A. (2001). Preferred proline puckerings in cis and trans peptide groups: Implications for collagen stability. Protein science : a publication of the Protein Society, 10(12), 2627–2632. (URL: [Link])

-

Galindo-Murillo, R., & Orozco, M. (2014). Assessment of Energy Effects Determining cis-trans Proline Isomerization in Dipeptides. Journal of chemical theory and computation, 10(12), 5649–5657. (URL: [Link])

-

M. V. R. Prasad and P. Balaram. (1984). The stereochemistry of peptides containing alpha-aminoisobutyric acid. CRC Critical Reviews in Biochemistry, 16(4), 307-348. (URL: [Link])

-

Johnson, C. M. (2004). Thermodynamics of Protein Folding and Stability. In eLS. John Wiley & Sons, Ltd. (URL: [Link])

-

Liano, D., & Li, L. (2023). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. International journal of molecular sciences, 24(14), 11520. (URL: [Link])

-

Okamoto, Y., & Hansmann, U. H. (1995). Characteristic temperatures of folding of a small peptide. Proceedings of the National Academy of Sciences of the United States of America, 92(24), 11095–11099. (URL: [Link])

-

Frederix, P. W. J. M., Scott, G. G., Abul-Haija, Y. M., Kalafatovic, D., Pappas, C. G., Javid, N., ... & Ulijn, R. V. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. ACS nano, 9(8), 7871–7882. (URL: [Link])

-

Analysis of Protein Secondary Structure Using Circular Dichroism Spectroscopy. (URL: [Link])

-

Proteins & Peptides Stability and Thermal Denaturation Analysis - CD Formulation. (URL: [Link])

-

Kumar, A., Singh, S., & Singh, A. (2024). Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides. Journal of Pharmaceutical Research International, 36(5), 58-72. (URL: [Link])

-

Kumar, A., Singh, S., & Singh, A. (2024). Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides. ResearchGate. (URL: [Link])

-

A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - GFPP. (2024, August 13). (URL: [Link])

-

Thermal Stability (DSC, DSF) Analysis of Peptide Drugs - Mtoz Biolabs. (URL: [Link])

-

Thermodynamic Origin of cis/ trans Isomers of a Proline- Containing b-Turn Model Dipeptide in Aqueous Solution. (URL: [Link])

-

2.2.4: B4. Analysis of Protein Secondary Structure - Biology LibreTexts. (2021, August 16). (URL: [Link])

-

Ge, W., & Pan, X. M. (2009). The contribution of proline residues to protein stability is associated with isomerization equilibrium in both unfolded and folded states. Journal of the Royal Society, Interface, 6(Suppl 2), S199–S210. (URL: [Link])

-

Thermodynamic effects of proline introduction on protein stability - ResearchGate. (2025, August 5). (URL: [Link])

-

Lin, Y. S., & Pande, V. S. (2015). Proline puckering parameters for collagen structure simulations. AIP Advances, 5(3), 037119. (URL: [Link])

-

Proline conformational equilibria. a) Proline exo and endo ring... - ResearchGate. (URL: [Link])

-

DSC reveals the excipient impact on aggregation propensity of pharmaceutical peptides during freezing. (2024, November 11). European Journal of Pharmaceutics and Biopharmaceutics. (URL: [Link])

-

Holmgren, S. K., Taylor, K. M., Bretscher, L. E., & Raines, R. T. (1998). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Chemistry & biology, 5(9), R231–R236. (URL: [Link])

-

A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields | bioRxiv. (2020, May 16). (URL: [Link])

-

Characteristics and Applications of Protein Folding Thermodynamics - Longdom Publishing. (2023, January 24). (URL: [Link])

-

Ribeiro da Silva, M. A., Monte, M. J., & Santos, L. M. (2014). Thermodynamic and conformational study of proline stereoisomers. The journal of physical chemistry. A, 118(34), 6991–7000. (URL: [Link])

-

Irbäck, A., & Mohanty, S. (2006). Folding thermodynamics of peptides. Journal of computational chemistry, 27(12), 1548–1556. (URL: [Link])

-

Kamegai, J., Kimura, S., & Imanishi, Y. (1991). Conformation of sequential polypeptide poly(Leu-Leu-D-Phe-Pro) and formation of ion channel across bilayer lipid membrane. Biophysical journal, 60(5), 1101–1108. (URL: [Link])

-

Baldwin, R. L. (2007). Energetics of Protein Folding. Journal of molecular biology, 371(2), 283–301. (URL: [Link])

-

Rai, R., Raghunathan, G., & Balaram, P. (2006). Diproline Templates as Folding Nuclei in Designed Peptides. Conformational Analysis of Synthetic Peptide Helices Containing Amino Terminal Pro-Pro Segments. Biopolymers, 84(4), 365-377. (URL: [Link])

-

Overcoming the Challenges of Peptide Drug Development - Concept Life Sciences. (2025, March 24). (URL: [Link])

-

Aubry, A., Vitoux, B., & Marraud, M. (1985). Conformational properties of Pro-Pro sequences. I. Crystal structures of two dipeptides with L-Pro-L-Pro and L-Pro-D-Pro sequences. Biopolymers, 24(6), 1089–1100. (URL: [Link])

-

Occupancy pattern of amino acids LEU and PRO in (θ, µ) space. a) and b)... - ResearchGate. (URL: [Link])

-

Gierasch, L. M., Deber, C. M., Madison, V., Niu, C. H., & Blout, E. R. (1981). Conformational analysis of cyclic hexapeptides containing the D-Pro-L-Pro sequence to fix .beta.-turn positions. Journal of the American Chemical Society, 103(1), 37-44. (URL: [Link])

-

The 4 Most Promising Therapeutic Applications for Peptide Drug Development. (2025, October 3). BioPharm International. (URL: [Link])

-

Al-Ghananeem, A. M. (2018). Peptides as Drug Candidates: Limitations and Recent Development Perspectives. Journal of drug discovery and development, 1(1), 1-4. (URL: [Link])

-

Lau, J. L., & Dunn, M. K. (2018). Trends in peptide drug discovery. Nature reviews. Drug discovery, 17(6), 409–425. (URL: [Link])

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. chemie.univie.ac.at [chemie.univie.ac.at]

- 3. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biomedres.us [biomedres.us]

- 6. lifetein.com [lifetein.com]

- 7. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 8. rbaldwin.stanford.edu [rbaldwin.stanford.edu]

- 9. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stereochemical Criteria for Prediction of the Effects of Proline Mutations on Protein Stability | PLOS Computational Biology [journals.plos.org]

- 11. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thermodynamic Origin of Prolyl Peptide Bond Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Thermodynamic origin of cis/trans isomers of a proline-containing beta-turn model dipeptide in aqueous solution: a combined variable temperature 1H-NMR, two-dimensional 1H,1H gradient enhanced nuclear Overhauser effect spectroscopy (NOESY), one-dimensional steady-state intermolecular 13C,1H NOE, and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.aip.org [pubs.aip.org]

- 19. researchgate.net [researchgate.net]

- 20. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 23. journaljpri.com [journaljpri.com]

- 24. researchgate.net [researchgate.net]

- 25. Thermal Stability (DSC, DSF) Analysis of Peptide Drugs | MtoZ Biolabs [mtoz-biolabs.com]

- 26. longdom.org [longdom.org]

- 27. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 28. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Analysis of Protein Secondary Structure Using Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]

- 30. bio.libretexts.org [bio.libretexts.org]

- 31. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]

Technical Whitepaper: H-bAla(2-OH,3-Bn) Peptides as Protease Inhibitors

Executive Summary

The non-proteinogenic amino acid H-bAla(2-OH,3-Bn) —systematically known as 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) or Phenylnorstatine (Pns) —represents a "privileged scaffold" in medicinal chemistry. Its structural uniqueness lies in its ability to mimic the tetrahedral transition state of peptide bond hydrolysis.

This guide provides a rigorous analysis of H-bAla(2-OH,3-Bn) peptides, detailing their dual-action mechanism against metalloproteases (e.g., Aminopeptidase N/CD13) and aspartyl proteases (e.g., HIV-1 Protease). We explore the causality of their inhibition, synthetic challenges (specifically homobislactone formation), and validated protocols for their evaluation.

Structural & Mechanistic Basis

The Pharmacophore

The H-bAla(2-OH,3-Bn) moiety is a hydroxyethylene isostere . Unlike standard peptide bonds (

-

Alpha-Hydroxyl (2-OH): Acts as a transition-state mimic.

-

Metalloproteases: Serves as a zinc-binding group (ZBG), displacing the catalytic water molecule.

-

Aspartyl Proteases: Forms hydrogen bond networks with catalytic aspartate residues (e.g., Asp25/Asp25' in HIV-1 PR).

-

-

Beta-Benzyl (3-Bn): Provides hydrophobic bulk to occupy the S1 specificity pocket of the target enzyme.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the divergent binding modes of H-bAla(2-OH,3-Bn) depending on the protease class.

Figure 1: Dual mechanistic pathways of AHPBA scaffolds. The 2-OH group is the critical "warhead" in both scenarios, coordinating metal ions or bridging catalytic aspartates.

Therapeutic Applications & SAR

The biological activity of H-bAla(2-OH,3-Bn) peptides is heavily dependent on the stereochemistry at the C2 and C3 positions.

| Target Enzyme | Disease Indication | Key Analogue | Configuration | Mechanism |

| Aminopeptidase N (CD13) | Leukemia, Solid Tumors | Bestatin (Ubenimex) | (2S, 3R) | Competitive inhibition; Zn++ chelation. |

| M1 Aminopeptidase | Malaria (P. falciparum) | KBE009 | (2S, 3R) | Blocks hemoglobin digestion; S1 pocket occupation. |

| HIV-1 Protease | HIV/AIDS | JE-2147 / KNI-272 | (2S, 3S) | Transition-state mimicry; Allophenylnorstatine core. |

| Leukotriene A4 Hydrolase | Inflammation | Bestatin | (2S, 3R) | Epoxide hydrolase inhibition. |

Key Insight: The (2S, 3R) configuration is generally preferred for metalloproteases (Bestatin-like), while the (2S, 3S) "allophenylnorstatine" configuration is often required for high-affinity aspartyl protease inhibition [1, 2].

Chemical Synthesis: The "Homobislactone" Challenge

Synthesizing peptides containing H-bAla(2-OH,3-Bn) is non-trivial. The primary failure mode during coupling is the formation of a homobislactone byproduct, driven by the unprotected hydroxyl group attacking the activated carboxylate.

Optimized Coupling Protocol

Standard carbodiimide couplings (DCC/HOBt) often fail. The following protocol utilizes EDC/HOAt to minimize side reactions.

Reagents:

-

N-Boc-AHPBA (Protected scaffold)

-

Amine component (e.g., L-Leucine methyl ester)[1]

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOAt (1-Hydroxy-7-azabenzotriazole) — Crucial for suppressing racemization and lactonization.

Step-by-Step Workflow:

-

Activation: Dissolve N-Boc-AHPBA (1.0 eq) and HOAt (1.1 eq) in anhydrous DMF at 0°C.

-

Coupling: Add EDC (1.1 eq) and stir for 15 minutes to form the active ester.

-

Addition: Add the amine component (1.0 eq) and DIPEA (2.0 eq).

-

Reaction: Allow to warm to room temperature and stir for 12-16 hours.

-

Workup: Dilute with EtOAc, wash with 5% KHSO4, sat. NaHCO3, and brine.

-

Purification: Flash chromatography (Hexane/EtOAc). Note: Homobislactone elutes earlier than the product.

Experimental Validation: Enzyme Kinetics

To validate the inhibitory potential, we employ a FRET-based continuous assay . This protocol is self-validating via the use of a known inhibitor (Bestatin) as a positive control.[2]

Materials

-

Enzyme: Recombinant Human CD13 or PfA-M1 (2-5 nM final concentration).

-

Substrate: Fluorogenic peptide, e.g., H-Ala-AMC (7-Amino-4-methylcoumarin).

-

Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 µM ZnCl2.

Protocol Diagram

Figure 2: Kinetic assay workflow for determining IC50 values of AHPBA derivatives.

Data Analysis

Calculate the percent inhibition using the initial velocity (

References

-

Synthesis of new (-)-Bestatin-based inhibitor libraries. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

-

Analysis of Amide Bond Formation with... 3-Amino-2-hydroxy-4-phenylbutanoic Acid. Source: Journal of Organic Chemistry (ACS). URL:[Link]

-

Structure-Activity Relationship of Small-Sized HIV Protease Inhibitors Containing Allophenylnorstatine. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

-

PubChem Compound Summary: Phenylnorstatine (H-bAla(2-OH,3-Bn)). Source: National Library of Medicine. URL:[Link]

-

KBE009: A Bestatin-Like Inhibitor of the Trypanosoma cruzi Acidic M17 Aminopeptidase. Source: MDPI. URL:[Link]

Sources

The Intricate Dance of Structure and Activity: A Guide to Benzyl-Substituted Beta-Alanine Peptides

Introduction: The Rising Prominence of Beta-Alanine Peptides in Drug Discovery

In the landscape of peptide-based therapeutics, beta-peptides have emerged as a compelling class of molecules. Their intrinsic resistance to enzymatic degradation, a common pitfall for their alpha-peptide counterparts, coupled with their ability to form stable secondary structures, makes them attractive candidates for drug development.[1][2] Beta-alanine, the simplest of the beta-amino acids, serves as a versatile scaffold for building novel bioactive compounds.[3] The introduction of a benzyl group to the beta-alanine backbone imparts crucial lipophilicity and aromatic interactions, often enhancing the peptide's binding affinity to biological targets. This guide provides an in-depth exploration of the structure-activity relationship (SAR) of benzyl-substituted beta-alanine peptides, offering a scientifically grounded framework for researchers and drug development professionals to design more potent and specific therapeutic agents. We will delve into a case study of N-benzoyl-beta-alanine derivatives to elucidate the principles of SAR and provide detailed experimental protocols for their synthesis and evaluation.

Core Directive: Deconstructing the Structure-Activity Relationship of N-Benzoyl-Beta-Alanine Derivatives - An Antimicrobial Case Study

A study on a series of 3-benzamido propionic acid (N-benzoyl-beta-alanine) derivatives has shed light on the nuanced interplay between their chemical structure and antimicrobial activity.[4] By systematically modifying the C-terminus and the aromatic ring of anilide derivatives, key determinants of their efficacy against various bacterial and fungal strains were identified.

The Influence of C-Terminal Modifications

The nature of the C-terminal functional group plays a pivotal role in the antimicrobial profile of N-benzoyl-beta-alanine derivatives. The study explored esters, amides, and anilides, revealing a clear trend in activity.

-

Esters: While showing some activity, the efficacy of ester derivatives was found to decrease with increasing alkyl chain length. For instance, the ethyl ester displayed significant activity against several strains, which diminished with longer chains.[4]

-

Amides: Unsubstituted and simple alkyl-substituted amides demonstrated moderate activity.

-

Anilides: The introduction of an aniline at the C-terminus generally led to enhanced antimicrobial potency, suggesting that the aromatic ring is a key pharmacophoric feature.

The superior performance of anilides highlights the importance of the aromatic moiety at the C-terminus, likely due to favorable interactions with the biological target.

Decoding the Impact of Aromatic Substitutions in Anilide Derivatives

Further investigation into the anilide series revealed that substitutions on the phenyl ring could significantly modulate the antimicrobial activity. The position and electronic nature of the substituent were found to be critical factors.

The addition of electron-withdrawing groups, such as chloro (Cl), nitro (NO2), and bromo (Br), at the para position of the aniline ring resulted in moderate to significant activity against both bacterial and fungal strains.[4] This suggests that altering the electronic properties of the C-terminal aromatic ring can fine-tune the compound's interaction with its target, thereby influencing its biological effect.

Quantitative Insights: A Comparative Analysis

The following table summarizes the antimicrobial activity of selected N-benzoyl-beta-alanine derivatives, expressed as pMIC (the negative logarithm of the minimum inhibitory concentration in µM/mL). A higher pMIC value indicates greater potency.

| Compound ID | C-Terminal Modification | Aromatic Substitution (R2) | pMIC (µM/mL) vs. C. albicans | pMIC (µM/mL) vs. A. niger | pMIC (µM/mL) vs. P. aeruginosa |

| D17 | Anilide | 2-Cl | - | - | - |

| D18 | Anilide | 3-Cl | - | - | - |

| D19 | Anilide | 4-Cl | 1.68 | 1.68 | 1.68 |

| D20 | Anilide | 4-NO2 | 1.70 | 1.70 | 1.70 |

| D21 | Anilide | 4-Br | 1.74 | 1.74 | - |

| D14 | Amide (Benzhydrylamino) | - | 2.04 | - | 2.04 |

| D15 | Amide (Ethylenediamino) | - | 1.57 | - | 1.57 |

Data extracted from Scholars Research Library.[4]

Notably, compound D14 (N-(3-(benzhydrylamino)-3-oxopropyl)benzamide) emerged as the most potent antifungal agent against C. albicans and also exhibited the highest antibacterial activity against P. aeruginosa.[4] This suggests that a bulky, lipophilic substituent at the C-terminal amide can significantly enhance activity.

Visualizing the Core Concepts

To better illustrate the relationships discussed, the following diagrams are provided.

Caption: SAR summary of N-benzoyl-beta-alanine derivatives.

Experimental Protocols: A Practical Guide

The synthesis and evaluation of N-benzoyl-beta-alanine derivatives can be achieved through established chemical and microbiological methods.

Synthesis of N-Benzoyl-Beta-Alanine Derivatives

The following is a general procedure for the synthesis of the title compounds, based on the methods described in the literature.[4]

Caption: General synthesis workflow.

Step-by-Step Protocol:

-

Synthesis of 3-Benzamido propionic acid (N-Benzoyl-beta-alanine):

-

Dissolve beta-alanine in an aqueous solution of sodium hydroxide (10%).

-

Add benzoyl chloride to the solution.

-

Shake the mixture vigorously for 1 hour.

-

Filter the reaction mixture and acidify the filtrate with concentrated HCl.

-

Collect the resulting precipitate, which is 3-benzamido propionic acid, and dry it.[4]

-

-

Synthesis of Ester Derivatives:

-

Reflux a mixture of 3-benzamido propionic acid and the desired alcohol in the presence of a catalytic amount of sulfuric acid.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, work up the reaction to isolate the ester product.[4]

-

-

Synthesis of Amide and Anilide Derivatives:

-

Convert 3-benzamido propionic acid to its acid chloride by reacting it with thionyl chloride.

-

Add the acid chloride dropwise to an ice-cold solution of the desired amine or aniline.

-

Neutralize the reaction mixture and collect the precipitated amide or anilide product.

-

Recrystallize the product from a suitable solvent, such as ethanol.[4]

-

Antimicrobial Evaluation

The antimicrobial activity of the synthesized compounds can be determined using the tube dilution method.[4]

Step-by-Step Protocol:

-

Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solutions in sterile test tubes containing culture medium to obtain a range of concentrations.

-

Inoculation: Inoculate the test tubes with a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger).

-

Incubation: Incubate the tubes at the appropriate temperature and for the required duration for each microorganism (e.g., 37°C for 24-48 hours for bacteria, 25-37°C for 3-7 days for fungi).

-

Determination of MIC: The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Data Analysis: Convert the MIC values to pMIC for easier comparison of potency.

Future Directions and Broader SAR Considerations

While the case study provides valuable insights into the SAR of N-benzoyl-beta-alanine derivatives, a comprehensive understanding requires further exploration, particularly concerning substitutions on the N-benzyl group itself. Drawing parallels from SAR studies of other N-benzyl compounds, we can hypothesize potential avenues for optimization.[5][6]

-

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the benzyl ring could modulate the electronic environment of the amide bond and influence hydrogen bonding interactions with the target.

-

Steric Effects: The size and position of substituents on the benzyl ring could impact the conformational flexibility of the molecule and its ability to fit into a binding pocket.

-

Lipophilicity: Modifying the lipophilicity of the benzyl group through appropriate substitutions could enhance membrane permeability and bioavailability.

Future research should focus on synthesizing and evaluating a library of N-benzyl-beta-alanine peptides with diverse substitutions on the benzyl ring to build a more complete SAR model. Such studies will undoubtedly pave the way for the rational design of novel beta-peptide-based therapeutics with improved potency and selectivity.

References

-

Cheng, R. P., & Koyack, M. J. (2011). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology, 788, 1-15. [Link]

-

Cabrele, C., Martinek, T., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 9719-9749. [Link]

-

Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. (n.d.). Scholars Research Library. [Link]

-

Lau, J., et al. (2007). New beta-alanine derivatives are orally available glucagon receptor antagonists. Journal of Medicinal Chemistry, 50(1), 113-128. [Link]

-

Anusevicius, K., et al. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. ResearchGate. [Link]

-

Hamley, I. W. (2017). Small bioactive peptides for biomaterials design and therapeutics. Chemical Reviews, 117(24), 14015–14041. [Link]

-

Controllable Polymerization of N-Substituted β-Alanine N-Thiocarboxyanhydrides for Convenient Synthesis of Functional Poly(β-peptoid)s. (n.d.). CCS Chemistry. [Link]

- Biologically Active Peptides: Design, Synthesis, and Utiliz

-

Barone, V., et al. (1996). β‐Alanine containing peptides: A novel molecular tool for the design of γ‐turns. Biopolymers, 38(5), 569-577. [Link]

-

Ng, R. H., & Marshall, F. D. (1978). Carnosine-synthetase inhibition of beta-alanine analogues. Comparative Biochemistry and Physiology Part C: Comparative Pharmacology, 60(2), 173-178. [Link]

-

Madine, J., et al. (2009). Evaluation of beta-alanine- and GABA-substituted peptides as inhibitors of disease-linked protein aggregation. Chembiochem, 10(12), 1982-1987. [Link]

-

Advances in the synthesis of β-alanine. (2023). Frontiers. [Link]

-

N-Benzyl-beta-alanine. (n.d.). PubChem. [Link]

-

SAR of the substituted benzyl group. (n.d.). ResearchGate. [Link]

-

N-benzyl-beta-alanine (C10H13NO2). (n.d.). PubChemLite. [Link]

-

Lau, J., et al. (2007). New beta-alanine derivatives are orally available glucagon receptor antagonists. Journal of Medicinal Chemistry, 50(1), 113-128. [Link]

-

Halberstadt, A. L., et al. (2016). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 7(9), 1218-1229. [Link]

-

Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. (2014). Journal of Medicinal Chemistry. [Link]

- N-Acetyl Beta Alanine Methods of Use. (2012).

-

N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. (n.d.). Organic Syntheses Procedure. [Link]

-

Beta-alanine: Health Benefits, Side Effects, Uses, Dose & Precautions. (n.d.). RxList. [Link]

-

Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I: Exploration of alternative benzyl and privileged structure moieties. (2008). PubMed. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. books.rsc.org [books.rsc.org]

- 3. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Conformational Analysis of Proline-Rich Peptidomimetics Containing D/L-Amino Acids: A Synergistic Approach

An In-Depth Technical Guide for Drug Development Professionals and Researchers

Executive Summary

Proline-rich peptidomimetics incorporating alternating D- and L-amino acids represent a frontier in drug design, offering enhanced proteolytic stability and unique structural pre-organization. However, their conformational landscape is notoriously complex, governed by the interplay of proline's cis/trans isomerization and the stereochemical constraints imposed by D/L residues. A definitive structural characterization cannot be achieved through a single technique. This guide details a multi-modal, self-validating workflow that synergistically combines Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and Molecular Dynamics (MD) simulations. We provide not only the standard operating procedures but also the underlying scientific rationale, empowering researchers to navigate the intricate conformational analysis required to unlock the therapeutic potential of these advanced molecules.

The Strategic Imperative for D/L-Proline-Rich Peptidomimetics

Proline-rich motifs are fundamental to biological signaling, mediating a vast number of protein-protein interactions (PPIs).[1] These regions often adopt a characteristic Polyproline II (PPII) helical structure, a left-handed helix that serves as a recognition element for domains like SH3, WW, and EVH1.[1][2] However, natural peptides suffer from poor bioavailability and rapid degradation by proteases, limiting their therapeutic utility.

Peptidomimetics—molecules that mimic the structure and function of peptides—are designed to overcome these limitations.[3] A particularly effective strategy involves the incorporation of non-natural D-amino acids into the peptide sequence. The introduction of alternating L- and D-amino acid stereochemistry can induce stable, well-defined secondary structures such as β-turns and helices, while simultaneously conferring significant resistance to enzymatic degradation.[4][5][6]

The central challenge lies in proline's unique biochemistry. The cyclic side chain of proline restricts the backbone dihedral angle φ and allows the preceding peptide bond (the X-Pro bond) to exist in either a trans or cis conformation.[7] This isomerization occurs on a timescale of seconds to minutes, meaning that a proline-rich peptide in solution exists as a dynamic ensemble of conformers, a phenomenon that profoundly influences its binding affinity and biological activity.[2][8] Understanding and controlling this conformational equilibrium is paramount for rational drug design.

This guide provides a comprehensive framework for dissecting this complexity through a combination of high-resolution experimental techniques and robust computational modeling.

Foundational Analytical Techniques: A Multi-Pronged Approach

A singular analytical method is insufficient to capture the dynamic and multifaceted nature of these peptidomimetics. We advocate for a tripartite strategy, where each technique provides complementary information, leading to a well-corroborated structural model.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Insights

NMR spectroscopy is the cornerstone of peptide structural analysis in solution, providing unparalleled atomic-level detail.[9] It allows us to define the 3D structure by measuring through-bond and through-space correlations between atomic nuclei.

Causality Behind Experimental Choices: For proline-rich peptidomimetics, the goal is to move beyond simple resonance assignment to quantify the distances, angles, and dynamics that define the conformational ensemble.

-

TOCSY (Total Correlation Spectroscopy): This is the first step. It identifies networks of coupled protons within each amino acid residue, allowing for unambiguous assignment of spin systems.[10][11] For example, all protons within a Leucine residue will show cross-peaks, but not to the adjacent Proline.

-

NOESY/ROESY (Nuclear/Rotating-Frame Overhauser Effect Spectroscopy): These are the most critical experiments for 3D structure determination.[12] They detect protons that are close in space (< 5 Å), regardless of their position in the sequence.[13][14] The intensity of a NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the protons, providing powerful distance constraints for structure calculation.[12]

-

Expertise in Action: For peptides in the intermediate molecular weight range (~1-2 kDa), NOESY signals can be weak or absent. In this regime, ROESY is the superior experiment. It is often prudent to run both to ensure a complete set of constraints.[10]

-

-

EXSY (Exchange Spectroscopy): Because the cis/trans isomerization of proline is a slow process on the NMR timescale, it can be directly observed using an EXSY experiment, which is functionally identical to a NOESY/ROESY but detects chemical exchange between two distinct conformational states.[10]

Key NMR Parameters for Structural Definition:

| Parameter | Experiment | Information Gained | Rationale |

| ¹Hα Chemical Shift | 1D ¹H, TOCSY | Secondary Structure Propensity | Deviations from random coil values indicate ordered structures (e.g., upfield shifts for helices).[11] |

| ³JNH-αH Coupling Constant | 1D ¹H, COSY | Backbone Dihedral Angle (φ) | The Karplus equation relates this coupling constant directly to the φ torsion angle, constraining backbone conformation.[12][15] |

| NOE/ROE Intensities | NOESY, ROESY | Inter-proton Distances (< 5Å) | Primary source of constraints for calculating the 3D fold and identifying inter-residue contacts.[13][14] |

| Amide Proton Temp. Coeff. | 1D ¹H vs. Temp. | Hydrogen Bonding | Amide protons involved in stable intramolecular H-bonds are shielded from the solvent and show a smaller change in chemical shift with temperature (< -4.5 ppb/K).[16] |

| EXSY Cross-peaks | NOESY/ROESY | Dynamic Processes | Reveals slow conformational exchange, most notably the cis/trans isomerization of proline residues.[10] |

-

Sample Preparation: Dissolve 1-5 mg of the peptidomimetic in 0.5 mL of a deuterated solvent (e.g., D₂O or H₂O/D₂O 9:1) to a final concentration of 1-5 mM. Add a known concentration of a reference standard (e.g., DSS or TSP).

-

Initial 1D ¹H Spectrum: Acquire a 1D proton spectrum to assess sample purity, concentration, and general spectral quality.

-

Resonance Assignment (TOCSY): Acquire a 2D TOCSY spectrum with a mixing time of ~80 ms to identify the spin systems of all amino acid residues.

-

Sequential Assignment (NOESY/ROESY): Acquire a 2D NOESY (mixing time 100-300 ms) or ROESY (spin-lock time 100-300 ms) spectrum.[10] Use the characteristic dαN(i, i+1) NOEs between the α-proton of one residue and the amide proton of the next to "walk" along the backbone and assign each spin system to its position in the sequence.

-

Constraint Extraction:

-

Measure ³JNH-αH coupling constants from a high-resolution 1D ¹H spectrum.

-

Integrate NOESY/ROESY cross-peaks and calibrate them to a known distance (e.g., the geminal protons of a methylene group) to generate a table of distance restraints (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.5 Å, weak: 1.8-5.0 Å).

-

-

Structure Calculation: Use the extracted distance and dihedral angle restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of conformers consistent with the NMR data.

Caption: Workflow for NMR-based conformational analysis.

Circular Dichroism (CD) Spectroscopy: Global Secondary Structure

CD spectroscopy provides a rapid, low-resolution assessment of the global secondary structure of a peptide in solution.[17] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone is an ordered, chiral chromophore, and its conformation dictates the resulting CD spectrum.

Causality Behind Experimental Choices: While NMR provides atomic detail, CD offers a macroscopic "fingerprint" of the dominant secondary structures present in the ensemble. This is invaluable for detecting global conformational changes as a function of environment (e.g., temperature, solvent polarity) and for validating computational models.[2][6]

Characteristic CD Signatures:

| Secondary Structure | Wavelength Minima (nm) | Wavelength Maxima (nm) |

| α-Helix | ~222, ~208 | ~192 |

| β-Sheet | ~218 | ~195 |

| Polyproline II (PPII) Helix | ~228 | ~206 |

| Random Coil | ~198 | N/A |

Expertise in Action: Peptides with alternating L- and D-amino acids can produce unusual CD spectra. For instance, a sequence that forms a left-handed helix will often show a spectrum that is the mirror image of its right-handed counterpart.[6] The PPII helix, common in proline-rich sequences, is itself left-handed and has a distinct signature with a minimum around 228 nm and a strong maximum around 206 nm.[2]

-

Sample Preparation: Prepare a stock solution of the peptidomimetic. For far-UV CD (190-260 nm), the final concentration should be ~50-100 µM in a non-absorbing buffer (e.g., 10 mM phosphate buffer, pH 7.4).[18][19] Ensure any organic co-solvents (like DMSO) are removed or kept at a minimum (<1%) as they absorb strongly in the far-UV.[18]

-

Instrument Setup: Purge the instrument with dry nitrogen gas for at least 30 minutes.[19] Use a quartz cuvette with a short path length (e.g., 1 mm).

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone.

-

Record the spectrum of the peptide sample.

-

Scan from 260 nm down to 190 nm, with a data pitch of 1 nm and a scan speed of 50-100 nm/min. Average 3-5 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ to normalize for concentration, path length, and the number of residues.

Caption: Decision logic for interpreting CD spectral features.

Computational Methods: Exploring the Conformational Ensemble

While experimental methods provide invaluable data on the average state of the molecule, Molecular Dynamics (MD) simulations offer a way to explore the full, dynamic conformational landscape.[20]

Causality Behind Experimental Choices: MD simulations are essential for two reasons: 1) they can sample conformations, including transient states, that are difficult to capture experimentally, and 2) they provide a theoretical framework to interpret experimental data. The major challenge and critical choice is the force field—the set of equations and parameters that define the potential energy of the system.

-

Force Field Selection: Standard protein force fields like AMBER and CHARMM are well-parameterized for the 20 canonical L-amino acids.[21] However, for peptidomimetics containing D-amino acids or other modifications, these standard parameters are insufficient. It is crucial to use force fields that have been specifically extended to include non-canonical amino acids (NCAAs).[22][23] Several resources provide parameters for NCAAs, and their validation is a critical step.[24][25]

-

The Proline Isomerization Challenge: The high energy barrier (~20 kcal/mol) for proline cis/trans isomerization means that standard MD simulations will not sample these transitions within a reasonable timescale.[7] This requires specialized techniques:

-

Accelerated MD (aMD) or Gaussian aMD (GaMD): These methods modify the potential energy surface to lower energy barriers, allowing for enhanced sampling of rare events like isomerization.[2][8]

-

Metadynamics: This technique adds a history-dependent bias to the simulation, encouraging the system to escape local energy minima and explore new conformational states.[7]

-

-

System Setup:

-

Build an initial 3D structure of the peptidomimetic (e.g., an extended or helical conformation).

-

Select an appropriate force field with validated parameters for the D-amino acids (e.g., CHARMM36m with NCAA extensions, AMBER ff14SB with NCAA parameters).[22][23][24]

-

Solvate the peptide in a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove steric clashes in the initial structure.

-

Gradually heat the system to the target temperature (e.g., 300 K) while restraining the peptide atoms.

-

Run a series of equilibration steps at constant pressure and temperature (NPT ensemble) to allow the solvent to relax around the peptide.

-

-

Production Simulation: Run the production MD simulation for as long as computationally feasible (typically hundreds of nanoseconds to microseconds) using an enhanced sampling method if proline isomerization is of interest.

-

Trajectory Analysis: Analyze the resulting trajectory to characterize:

-

Backbone RMSD (Root Mean Square Deviation) to assess stability.

-

Secondary structure evolution over time.

-

Ramachandran plots for φ/ψ angle distributions.

-

Proline ω-angle distributions to quantify cis/trans populations.

-

Hydrogen bonding patterns.

-

Caption: Key stages in a Molecular Dynamics simulation workflow.

The Power of Synergy: A Self-Validating System

The true strength of this approach lies in the integration of all three techniques. This creates a self-validating loop where the results from one method are used to refine and corroborate the others.

-

NMR → MD: NMR-derived distance restraints from NOESY/ROESY experiments can be incorporated into MD simulations to guide the sampling towards experimentally relevant conformations.[13][26] This ensures the computational model is grounded in physical reality.

-

MD → NMR: The conformational ensemble generated from a long-timescale MD simulation can be used to back-calculate theoretical NMR parameters (e.g., NOEs, J-couplings).[26] The agreement between the calculated and experimental values serves as a powerful validation of the force field and the simulation results.

-

CD ↔ MD: The global secondary structure content calculated from the MD trajectory can be compared directly with the experimental CD spectrum.[2] A strong correlation provides confidence that the simulation is accurately capturing the dominant structural motifs.

Conclusion and Future Outlook

The conformational analysis of proline-rich peptidomimetics containing D/L-amino acids is a formidable but solvable challenge. By abandoning a single-technique mindset and embracing a synergistic workflow that combines the atomic precision of NMR, the global perspective of CD, and the dynamic exploration of MD simulations, researchers can build highly accurate and reliable structural models. This integrated approach is not merely an academic exercise; it is a critical necessity for understanding structure-activity relationships and rationally designing the next generation of potent and stable peptide-based therapeutics. As force fields become more accurate and computational power increases, the synergy between these techniques will only grow stronger, accelerating the path from molecular concept to clinical reality.

References

-

An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. (2021). Frontiers in Molecular Biosciences. [Link]

-

Additive CHARMM36 Force Field for Nonstandard Amino Acids. (2021). Journal of Chemical Theory and Computation. [Link]

-

Molecular Dynamics of the Proline Switch and Its Role in Crk Signaling. (2014). The Journal of Physical Chemistry B. [Link]

-

Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family. (2014). Journal of Chemical Information and Modeling. [Link]

-

An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. (2021). PMC. [Link]

-

Proline-rich peptides. (n.d.). Chair of Computational Biology, Technical University of Munich. [Link]

-

Synthesis of Cyclic Peptides and Peptidomimetics by Metathesis Reactions. (n.d.). DSpace@UAntwerpen. [Link]

-

Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. (2021). ChemRxiv. [Link]

-

Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family. (2014). ACS Publications. [Link]

-

Additive CHARMM36 Force Field for Nonstandard Amino Acids. (2021). ACS Publications. [Link]

-

Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. (2022). ACS Publications. [Link]

-

Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives. (2020). Frontiers in Chemistry. [Link]

-

A comparison of methods for calculating NMR cross-relaxation rates (NOESY and ROESY intensities) in small peptides. (2002). Journal of Biomolecular NMR. [Link]

-

Effect of Sequence and Stereochemistry Reversal on p53 Peptide Mimicry. (2013). ResearchGate. [Link]

-

Polyproline Modulates Membrane Translocation of Arginine-Rich Cell-Penetrating Peptides: Insights from Molecular Dynamics Simulations. (2026). ResearchGate. [Link]

-

The synthesis of peptidomimetic combinatorial libraries through successive amide alkylations. (1996). Bioorganic & Medicinal Chemistry. [Link]

-

NMR in structural determination of proteins and peptides. (2020). Journal of Pharmaceutical Science and Technology Management. [Link]

-

An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. (1970). Proceedings of the National Academy of Sciences. [Link]

-

NOEs between nonadjacent residues observed in NOE spectroscopy and ROESY analysis. (n.d.). ResearchGate. [Link]

-

Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. (2024). STAR Protocols. [Link]

-